N-(4-Phenylthiobenzyl) Fenticonazole Chloride
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Overview
Description
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a synthetic compound known for its antifungal properties. It is a derivative of fenticonazole, an imidazole antifungal agent used to treat various fungal infections. The compound is characterized by its molecular formula C37H31Cl3N2OS2 and a molecular weight of 690.144 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves multiple steps, starting with the preparation of fenticonazole. The key steps include:
Formation of the imidazole ring: This is achieved through the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base.
Introduction of the phenylthiobenzyl group: This step involves the reaction of fenticonazole with 4-phenylthiobenzyl chloride under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature control, solvent selection, and purification steps to ensure high yield and purity.
Use of industrial reactors: These reactors facilitate large-scale synthesis while maintaining the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent fenticonazole.
Substitution: The phenylthiobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Parent fenticonazole: Formed during reduction reactions.
Substituted derivatives: Formed during substitution reactions.
Scientific Research Applications
N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions.
Industry: Used in the formulation of antifungal creams and ointments.
Mechanism of Action
The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:
Inhibition of ergosterol synthesis: The compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Disruption of fungal cell membrane: This leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Fenticonazole: The parent compound, also an imidazole antifungal agent.
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: An imidazole antifungal used to treat similar infections.
Uniqueness
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is unique due to its enhanced antifungal activity and stability compared to its parent compound, fenticonazole.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWYEIOPNGQEO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31Cl3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858309 |
Source
|
Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-92-5 |
Source
|
Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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